BenchChemオンラインストアへようこそ!

2-Fluoro-2-deoxy-D-glucose, [5,6-3H]

Biodistribution Tumor imaging Lumped constant

2-Fluoro-2-deoxy-D-glucose, [5,6-3H] (³H-FDG) is a tritium-labeled glucose analog in which the hydroxyl group at the C-2 position is replaced by a fluorine atom, and tritium (³H) atoms are incorporated at the 5- and 6-positions of the hexose backbone. This compound functions as a metabolic tracer that enters cells via facilitative glucose transporters (predominantly GLUT-1) and undergoes phosphorylation by hexokinase to form FDG-6-phosphate, which is metabolically trapped intracellularly due to the absence of the C-2 hydroxyl group required for further glycolytic processing.

Molecular Formula C6H8FO5T3
Molecular Weight 188.17
CAS No. 118121-49-6
Cat. No. B1141899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-deoxy-D-glucose, [5,6-3H]
CAS118121-49-6
Synonyms2-FLUORO-2-DEOXY-D-GLUCOSE, [5,6-3H]
Molecular FormulaC6H8FO5T3
Molecular Weight188.17
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2,4T
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-deoxy-D-glucose [5,6-3H] (CAS 118121-49-6): Radiolabeled Glucose Analog for Quantitative Cellular Uptake and Metabolic Tracing Studies


2-Fluoro-2-deoxy-D-glucose, [5,6-3H] (³H-FDG) is a tritium-labeled glucose analog in which the hydroxyl group at the C-2 position is replaced by a fluorine atom, and tritium (³H) atoms are incorporated at the 5- and 6-positions of the hexose backbone . This compound functions as a metabolic tracer that enters cells via facilitative glucose transporters (predominantly GLUT-1) and undergoes phosphorylation by hexokinase to form FDG-6-phosphate, which is metabolically trapped intracellularly due to the absence of the C-2 hydroxyl group required for further glycolytic processing [1]. The long physical half-life of tritium (12.3 years) enables extended-duration experimental protocols, multi-timepoint sampling, and autoradiographic analyses that are impractical with short-lived positron-emitting isotopes. The specific [5,6-³H] labeling pattern ensures that the tritium atoms are positioned on carbons not directly involved in the hexokinase phosphorylation reaction, minimizing isotopic exchange under physiological conditions and maintaining tracer integrity during prolonged incubation and tissue processing workflows.

Why 2-Fluoro-2-deoxy-D-glucose [5,6-3H] Cannot Be Substituted by Unlabeled FDG, ¹⁸F-FDG, ¹⁴C-2-DG, or 2-DG in Quantitative Research Applications


Generic substitution among glucose analog tracers is precluded by fundamental differences in isotope half-life, detection modality, metabolic handling, and experimental endpoint compatibility. Unlabeled FDG lacks any detection signal for quantitative uptake measurements. ¹⁸F-FDG, while clinically invaluable for PET imaging, imposes a 109.8-minute half-life that severely restricts multi-timepoint kinetic studies, overnight incubations, and autoradiography workflows that require extended exposure times [1]. ¹⁴C-2-DG exhibits distinct hexokinase substrate kinetics and altered membrane transport properties relative to FDG, producing different lumped constant values and tissue-specific uptake ratios that prevent direct data comparability [2]. 2-Deoxy-D-glucose (2-DG), though sharing the hexokinase phosphorylation trap mechanism, demonstrates markedly lower potency for glycolytic inhibition compared to 2-FG (ID₅₀ values of 6 mM versus 1 mM, respectively) and differs in cytotoxicity profiles against hypoxic tumor cells [3]. These pharmacological disparities render 2-DG unsuitable as a surrogate for 2-FG in studies examining fluorinated glucose analog pharmacology or hexokinase binding affinity. Consequently, the selection of 2-Fluoro-2-deoxy-D-glucose [5,6-3H] is mandated by specific experimental requirements that cannot be fulfilled by alternative analogs, as quantified in the evidence below.

Quantitative Comparative Evidence: 2-Fluoro-2-deoxy-D-glucose [5,6-3H] vs. Alternative Glucose Analogs and Radiolabels


Superior Tumor-to-Background Contrast: ³H-FDG vs. ¹⁴C-2-DG in Murine Tumor Biodistribution

In direct head-to-head biodistribution studies in C3H mice bearing RIF-1 tumors, ³H-FDG demonstrated significantly higher tumor-to-blood and tumor-to-liver concentration ratios compared to ¹⁴C-2-deoxyglucose (¹⁴C-2-DG) at 60 minutes post-injection [1]. The enhanced contrast arises from differential membrane transport properties, with FDG crossing certain cell membranes more readily than 2-DG, while 2-DG serves as a superior hexokinase substrate [1]. These divergent properties manifest as tissue-specific differences in the lumped constant—a critical correction factor in quantitative metabolic rate calculations. The observed superiority in tumor-to-background ratios positions ³H-FDG as the preferred radiotracer for ex vivo autoradiographic studies requiring maximal signal discrimination between neoplastic and normal hepatic or vascular compartments.

Biodistribution Tumor imaging Lumped constant

Equivalent Uptake and Retention to ¹⁸F-FDG: Validating ³H-FDG as an Autoradiographic Surrogate for PET Tracer Distribution

Despite differing isotopic labeling positions (³H at C-5/C-6 vs. ¹⁸F at C-2), the fluorinated and tritiated FDG analogs exhibit comparable cellular uptake and intracellular retention profiles across most tissues [1]. This cross-isotope functional equivalence is critical because it establishes ³H-FDG as a valid ex vivo autoradiographic surrogate for mapping the microscopic distribution of the clinically utilized ¹⁸F-FDG PET tracer. The preservation of the 2-fluoro substitution—the pharmacophore responsible for metabolic trapping via hexokinase phosphorylation followed by the inability to undergo phosphoglucose isomerase conversion—ensures that the fundamental trapping mechanism remains identical between the tritiated and positron-emitting forms [1]. This functional parity enables direct spatial correlation between high-resolution autoradiographic images (micron-scale) and clinical PET images (millimeter-scale), facilitating precise validation of PET signal localization to specific cellular subpopulations or histological features.

Autoradiography PET surrogate Cross-isotope validation

Greater Glycolytic Inhibition Potency: 2-FG (ID₅₀ = 1 mM) vs. 2-DG (ID₅₀ = 6 mM) and 2-CG (ID₅₀ = 6 mM)

The 2-fluoro substitution on the glucose scaffold (2-FG) confers substantially greater glycolytic inhibitory potency compared to other 2-halogenated or 2-deoxygenated analogs [1]. Lactate production—a direct measure of glycolytic flux—was inhibited with an ID₅₀ of 1 mM for 2-FG, representing a six-fold greater potency than 2-deoxy-D-glucose (2-DG, ID₅₀ = 6 mM) and 2-chloro-2-deoxy-D-glucose (2-CG, ID₅₀ = 6 mM), and greater than five-fold superiority over 2-bromo-2-deoxy-D-glucose (2-BG, ID₅₀ > 6 mM) [1]. This potency hierarchy correlates directly with in silico molecular docking-derived hexokinase I binding affinities (2-FG > 2-CG > 2-BG) and with cytotoxicity against hypoxic tumor cells measured by flow cytometry and trypan blue exclusion assays [1]. The enhanced potency of the fluorinated analog stems from the unique electronic and steric properties of the C-2 fluorine substituent, which optimizes binding interactions within the hexokinase active site pocket. For investigators using tritiated 2-FG, these data confirm that the unlabeled pharmacophore possesses intrinsically higher target engagement capacity than alternative analogs, supporting the interpretation that observed radiotracer uptake reflects a more potent metabolic inhibitor phenotype.

Glycolysis inhibition Hexokinase affinity Hypoxic tumor targeting

Superior Antiplasmodial Activity: 2-FG as Most Effective 2-Substituted Glucose Analog Against Plasmodium falciparum

Among a panel of 2-substituted glucose analogs tested against the intraerythrocytic stage of Plasmodium falciparum, 2-fluoro-2-deoxy-D-glucose (2-FG) exhibited the most potent antiplasmodial growth inhibition [1]. The study compared multiple 2-halo derivatives and found that 2-FG was superior to 2-DG and other halogenated analogs in suppressing parasite proliferation [1]. Mechanistic investigations revealed a trend correlating antiplasmodial activity with the analog's capacity to inhibit glucose accumulation, glucose phosphorylation by hexokinase, and cytosolic pH regulation within the parasite [1]. The enhanced efficacy of 2-FG is attributable to its optimal balance of membrane permeability and hexokinase substrate activity—properties that are uniquely conferred by the fluorine substitution at C-2 [1]. For researchers employing ³H-FDG in malaria metabolism studies, these findings establish that the fluorinated scaffold is not merely a neutral tracer but an active pharmacological entity with intrinsic antiplasmodial properties that distinguish it from 2-DG-based probes.

Malaria Glycolysis inhibition Antiparasitic

Validated GLUT-1 Transporter Correlation: ³H-FDG Uptake Directly Linked to Glucose Transporter Expression in Breast Carcinoma

Autoradiographic analysis using ³H-FDG in syngeneic rat breast carcinoma models revealed a significant positive correlation between intratumoral ³H-FDG accumulation and immunohistochemical expression of the facilitative glucose transporter GLUT-1 in viable cancer cells [1]. This finding provides direct experimental validation that ³H-FDG uptake serves as a functional readout of GLUT-1 transporter density and activity at the microscopic level. The spatial resolution achievable with tritium autoradiography—substantially finer than PET—enabled correlation of radiotracer distribution with regional variations in GLUT-1 expression, revealing intratumoral heterogeneity that may reflect localized differences in metabolic conditions and hypoxia [1]. This evidence establishes ³H-FDG as a quantitative tool for mapping glucose transporter functional expression, distinguishing it from unlabeled FDG (no detection capability) and ¹⁸F-FDG (insufficient resolution for cellular-level transporter localization).

GLUT-1 expression Breast cancer Transporter biology

Half-Life Advantage: ³H (12.3 Years) vs. ¹⁸F (109.8 Minutes) for Extended-Duration Experimental Workflows

The physical half-life of tritium (12.3 years) enables experimental protocols that are fundamentally incompatible with the 109.8-minute half-life of fluorine-18 [1]. This property supports multi-day cell culture incubations, multi-timepoint kinetic sampling across hours to days, long-term storage of prepared dosing solutions, and autoradiographic film exposures lasting weeks to months for optimal signal detection in low-uptake tissue regions [2]. In contrast, ¹⁸F-FDG decays to less than 1% of initial activity within 12 hours, rendering extended-duration experiments and delayed tissue processing impossible. For applications including glucose uptake time-course analyses beyond 8 hours, ex vivo autoradiography requiring prolonged exposure, and studies necessitating shipment of pre-labeled compounds between facilities, ³H-FDG is the only viable radiolabeled FDG option.

Experimental workflow Long-term studies Autoradiography

Optimal Research and Industrial Application Scenarios for 2-Fluoro-2-deoxy-D-glucose [5,6-3H] Based on Comparative Evidence


Ex Vivo Autoradiographic Mapping of Tumor Glucose Metabolism with GLUT-1 Transporter Correlation

³H-FDG is the preferred radiotracer for high-resolution ex vivo autoradiography in tumor xenograft and syngeneic models where microscopic localization of glucose uptake must be correlated with immunohistochemical markers of glucose transporter expression. The validated positive correlation between ³H-FDG autoradiographic signal and GLUT-1 immunohistochemistry in breast carcinoma [1] supports its use in studies investigating intratumoral metabolic heterogeneity, hypoxic subregions, and the spatial relationship between glucose transporter density and radiotracer accumulation. The superior tumor-to-blood ratio (14.5) and tumor-to-liver ratio (7.4) demonstrated for ³H-FDG versus ¹⁴C-2-DG (9.4 and 5.6, respectively) [2] further substantiates its selection for tumor-focused autoradiographic studies requiring maximal signal discrimination. The extended tritium half-life permits autoradiographic film exposure durations optimized for low-activity tissue regions without signal decay concerns.

Validation of ¹⁸F-FDG PET Imaging Biomarkers via Cross-Isotope Microdistribution Analysis

For investigators developing or validating PET imaging biomarkers, ³H-FDG serves as an essential ex vivo correlate for mapping the microscopic distribution of the clinically utilized ¹⁸F-FDG tracer. The documented qualitative equivalence in tissue uptake and retention between tritiated and fluorinated FDG analogs [2] establishes ³H-FDG as a valid autoradiographic surrogate, enabling direct spatial comparison between micron-resolution autoradiograms and millimeter-resolution PET images. This application is particularly valuable for validating PET signal localization in heterogeneous tissues, assessing partial volume effects in small anatomical structures, and confirming that observed PET signal changes reflect genuine alterations in cellular glucose uptake rather than confounding physiological variables. The [5,6-³H] labeling pattern ensures tracer stability during the extended tissue processing and autoradiographic exposure workflows inherent to this application.

Extended-Duration Cellular Glucose Uptake Kinetics and Transporter Pharmacology Studies

³H-FDG enables multi-timepoint glucose uptake kinetic analyses extending beyond 8-12 hours—timeframes that are incompatible with ¹⁸F-FDG due to its 109.8-minute half-life [3]. Applications include 24-72 hour time-course studies of glucose transporter regulation, pharmacological modulation of GLUT-1 by tyrosine kinase inhibitors [4], and investigation of metabolic adaptation under chronic hypoxia or nutrient deprivation. The demonstration that 2-FG (the unlabeled pharmacophore) is six-fold more potent than 2-DG in glycolytic inhibition (ID₅₀ 1 mM vs. 6 mM) [5] supports the interpretation that observed ³H-FDG uptake in these studies reflects a more potent metabolic inhibitor phenotype, providing mechanistic insight beyond simple tracer accumulation measurements.

Comparative Glucose Analog Pharmacology in Antiparasitic and Cancer Metabolism Drug Discovery

For drug discovery programs targeting glycolysis in malaria parasites or hypoxic tumor compartments, ³H-FDG provides a radiolabeled probe whose unlabeled pharmacophore (2-FG) demonstrates superior potency compared to alternative glucose analogs. The established rank-order of antiplasmodial activity (2-FG > 2-DG and other 2-halo derivatives) [6] and the enhanced cytotoxicity against hypoxic tumor cells relative to 2-DG [5] position ³H-FDG as the radiotracer of choice for structure-activity relationship studies, competitive uptake assays, and target engagement validation in glycolytic inhibitor development. The long half-life facilitates compound library screening workflows requiring extended incubation periods and multi-plate processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-2-deoxy-D-glucose, [5,6-3H]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.